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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Cat. No.: B1353840

An In-depth Technical Guide to the Structure Elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: A
comprehensive guide on the synthesis and structural analysis of 1-(Prop-2-yn-1-yl)pyrrolidin-
2-one, a valuable building block in medicinal chemistry and materials science.

Abstract

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a lactam ring and a
terminal alkyne functional group. This dual functionality makes it a versatile precursor for
synthesizing a wide range of more complex molecules through reactions like click chemistry,
Sonogashira coupling, and various cycloadditions. Its structure, combining a polar lactam core
with a reactive propargyl group, is of significant interest in the development of novel chemical
probes, pharmaceutical agents, and functional polymers. This document provides a detailed
guide to the synthesis and complete structure elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-
one using modern spectroscopic techniques. It includes a plausible experimental protocol,
predicted analytical data, and a logical workflow for structural verification.

General Information and Physicochemical
Properties

The fundamental properties of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one are summarized below.
These values are critical for handling, characterization, and experimental design.
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Property Value

IUPAC Name 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Synonyms N-Propargyl-2-pyrrolidinone

CAS Number 766-61-0

Molecular Formula C7HaNO

Molecular Weight 123.15 g/mol

Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Not established; expected to be >200 °C

Solubilit Expected to be soluble in water and common
olubility .
organic solvents

Synthesis Protocol: N-Alkylation of 2-Pyrrolidinone

The most direct and common method for synthesizing 1-(Prop-2-yn-1-yl)pyrrolidin-2-one is
the N-alkylation of 2-pyrrolidinone with a propargyl halide. The hydrogen on the nitrogen of the
lactam is sufficiently acidic to be removed by a strong base, and the resulting anion acts as a
nucleophile.

Experimental Protocol

Materials:

2-Pyrrolidinone (1.0 eq)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

Propargyl bromide, 80% solution in toluene (1.1 eq)

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Saturated aqueous ammonium chloride (NH4ClI) solution

Ethyl acetate
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e Brine (saturated aqueous NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

e To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen), add sodium hydride (1.2 eq).

e Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully
decant the hexane.

e Add anhydrous THF (or DMF) to the flask to create a slurry.

e Cool the flask to 0 °C using an ice bath.

e Slowly add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise to the NaH
slurry. Effervescence (Hz gas) will be observed.

o Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm
to room temperature and stir for an additional hour to ensure complete deprotonation.

e Cool the reaction mixture back down to 0 °C.

e Add propargyl bromide (1.1 eq) dropwise.

 After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor
the reaction progress by Thin Layer Chromatography (TLC).

o Once the reaction is complete, cautiously quench the mixture by slowly adding saturated
agueous NHaCl solution at 0 °C.

o Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

o Combine the organic layers and wash with water, followed by brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.
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 Purify the resulting crude oil via flash column chromatography (silica gel, using a
hexane/ethyl acetate gradient) to yield the pure product.

Reaction Setup

(1. Add NaH to flask under Argon)
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Caption: Workflow for the synthesis of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one.

Spectroscopic Data for Structure Elucidation

The confirmation of the molecular structure is achieved through a combination of spectroscopic
methods. Below are the predicted data tables used for this elucidation.

'H NMR Spectroscopy (Predicted)

(Solvent: CDCls, Frequency: 400 MHz)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
~4.15 Doublet (d) 2H -N-CH2-C=CH
~3.40 Triplet (t) 2H -N-CH2-CHa2-
~2.45 Triplet (t) 2H -CH2-C(0)-
~2.25 Triplet (t) 1H -C=CH
~2.05 Quintet 2H -CH2-CH2-CH2-

3C NMR Spectroscopy (Predicted)

(Solvent: CDCls, Frequency: 100 MHz)
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Chemical Shift (6, ppm)

Assignment

~175.0 C=0 (Lactam Carbonyl)
~78.0 -C=CH

~725 -C=CH

~48.5 -N-CHz2- (Ring)

~33.0 -N-CH2-C=CH

~30.5 -CH2-C(0)-

~18.0 -CH2-CH2-CH2-

Infrared (IR) Spectroscopy (Predicted)

Frequency (cm™?)

Intensity

Assignment

~ 3300 Strong, Sharp =C-H Stretch (Terminal Alkyne)
~ 2950 Medium C-H Stretch (Aliphatic)
~ 2120 Medium, Sharp C=C Stretch (Terminal Alkyne)
~ 1690 Strong C=0 Stretch (Lactam)

Mass Spectrometry (MS) (Predicted)

m/z Value Interpretation

123 [M]*, Molecular lon

122 [M-H]*+

94 [M-CzHs]* (Loss of vinylacetylene)
84 [M-CsHs]* (Loss of propargyl radical)
55 [C3H30]* or [C4H7]* Fragment

Structure Elucidation Workflow
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The process of confirming the structure involves integrating the data from each spectroscopic
technique. Each method provides a unique piece of the puzzle, and together they offer

unambiguous proof of the molecular structure.

Infrared (IR) Spectroscopy
Mass Spectrometry (MS) NMR Spectroscopy (*H & 13C)
Peaks at:
_ ~1690 cm~1 (Strong) 1H: 5 unique signals (2H, 2H, 2H, 1H, 2H)
[Observed miz = 12?} ~2120 cm~1 (Medium) 13C: 7 unique signals
~3300 cm~* (Sharp) l
Confirms Functional Groups: Confirms Connectivity & Environment:
Confirms Molecular Formula: Lactam C=0 - Pyrrolidinone ring structure
C7HoNO Terminal Alkyne C=C - N-CH: linkage
Terminal Alkyne =C-H - Propargyl group (-CH2-C=CH)

A

Final Structure Confirmed:
1-(Prop-2-yn-1-yl)pyrrolidin-2-one

Click to download full resolution via product page

Caption: Logical workflow for the structure elucidation of the target molecule.

Detailed Interpretation

e Mass Spectrometry (MS): The primary role of MS is to determine the molecular weight. A
molecular ion peak [M]* at m/z = 123 confirms the molecular formula C7HsaNO.
Fragmentation patterns, such as the loss of the propargyl group (m/z 123 -> 84), further
support the proposed structure.

« Infrared (IR) Spectroscopy: IR spectroscopy identifies the key functional groups. The strong
absorption around 1690 cm~1 is characteristic of a five-membered lactam (amide) carbonyl
group.[1] The two sharp peaks at ~3300 cm~* and ~2120 cm~1 are definitive evidence for a
terminal alkyne C-H bond and C=C triple bond, respectively.[2][3][4]
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e 13C NMR Spectroscopy: This technique confirms the carbon skeleton. The presence of seven
distinct signals matches the seven carbon atoms in the structure. The signal at ~175.0 ppm
is characteristic of an amide carbonyl carbon.[5][6] The two signals in the 70-80 ppm range
are indicative of the two sp-hybridized carbons of the alkyne. The remaining four signals in
the aliphatic region (15-50 ppm) correspond to the three methylene carbons of the
pyrrolidinone ring and the one methylene carbon of the propargyl group.[7]

» 'H NMR Spectroscopy: This provides the most detailed information about the proton
environment and connectivity.

o The distinct alkyne proton at ~2.25 ppm, coupled to the methylene group, appears as a
triplet (by long-range coupling).

o The methylene protons of the propargyl group (~4.15 ppm) are deshielded by the adjacent
nitrogen and the alkyne, appearing as a doublet coupled to the terminal alkyne proton.

o The three sets of signals for the pyrrolidinone ring protons (~3.40, ~2.45, ~2.05 ppm)
confirm the lactam ring structure. Their chemical shifts and multiplicities are consistent
with their positions relative to the nitrogen and carbonyl group.[8][9]

Conclusion

The structural elucidation of 1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a straightforward process
when employing a combination of modern analytical techniques. A plausible synthesis via N-
alkylation of 2-pyrrolidinone provides a reliable route to the compound. Subsequent analysis by
mass spectrometry, IR spectroscopy, and both *H and 13C NMR spectroscopy allows for the
unambiguous confirmation of its molecular formula, the identification of its key functional
groups (lactam and terminal alkyne), and the precise mapping of its atomic connectivity. The
data and protocols presented in this guide serve as a comprehensive resource for researchers
working with this versatile chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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